D-Phenylglycine hydrochloride

Description

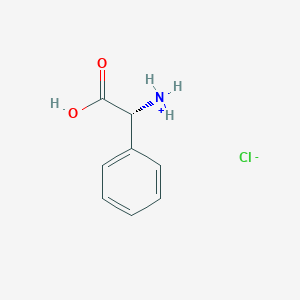

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(R)-carboxy(phenyl)methyl]azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZPUJDTYUZJMI-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25705-52-6 | |

| Record name | Benzeneacetic acid, α-amino-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25705-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for D Phenylglycine Hydrochloride and Its Chiral Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering sustainable and effective routes to chiral compounds like D-phenylglycine.

The "hydantoinase process" is a well-established industrial method for producing D-amino acids. mdpi.com This multi-enzyme strategy typically involves three key enzymes: a hydantoin (B18101) racemase, a D-stereospecific hydantoinase, and a D-carbamoylase. mdpi.comresearchgate.net The process starts with a racemic 5-monosubstituted hydantoin. The hydantoinase enantioselectively hydrolyzes the D-enantiomer to D-N-carbamoyl-amino acid, while the racemase converts the remaining L-hydantoin to D-hydantoin, allowing for a theoretical yield of 100%. researchgate.net The D-N-carbamoyl-amino acid is then hydrolyzed by the D-carbamoylase to yield the final D-amino acid. mdpi.comresearchgate.net

Table 1: Performance of P. desmolyticum Hydantoinase in D-Phenylglycine Synthesis nih.gov

| Parameter | Value |

|---|---|

| Substrate | DL-5-phenylhydantoin |

| Substrate Concentration | 27.0 g/L |

| Product (Intermediate) | D(-)-N-carbamoylphenylglycine |

| Product Concentration | 26.5 g/L |

| Molar Yield (Enzymatic Step) | 90% |

| Reaction Time | 24 hours |

| Optimal pH | 9.5 |

| Optimal Temperature | 30°C |

Penicillin G acylase (PGA) is a robust industrial enzyme widely used for the kinetic resolution of racemic mixtures. researchgate.net In the context of D-phenylglycine synthesis, PGA enantioselectively acylates the L-enantiomer of a phenylglycine derivative, leaving the desired D-enantiomer unreacted and thus easily separable.

One study investigated the hydrolysis of L-phenyl acetyl phenylglycine (L-PAPG) using immobilized penicillin G acylase (IMEPGA). nih.gov The enzyme showed maximum activity at a pH of 8.5 and a temperature of 50°C. nih.gov Under optimized conditions (pH 7.8, 37°C), greater than 97% hydrolysis of the L-PAPG substrate was achieved within 45 minutes, demonstrating the efficiency of this resolution method. nih.gov The immobilized enzyme exhibited high stability, remaining effective for 50 cycles. nih.gov

To circumvent issues such as the reverse reaction where the acylated L-enantiomer is hydrolyzed back to the starting material, innovative reactor designs have been employed. nih.gov A multicompartment electrolyzer with isoelectric membranes (MIER) was used to trap the PGA and continuously remove the acylated L-phenylglycine product via electrophoretic transport. nih.gov This method not only drives the reaction to completion but also significantly enhances the enzyme's stability compared to a standard batch reactor. nih.gov Furthermore, conducting the PGA-catalyzed acylation in organic solvents can prevent undesirable hydrolytic side reactions, facilitating the isolation of enantiomerically pure D-phenylglycine methyl ester. researchgate.net

Table 2: Kinetic Resolution of DL-PAPG using Immobilized Penicillin G Acylase nih.gov

| Parameter | Value |

|---|---|

| Enzyme | Immobilized Penicillin G Acylase (IMEPGA) |

| Substrate | DL-phenyl acetyl phenylglycine (DL-PAPG) |

| Hydrolysis of L-PAPG | >97% |

| Reaction Time | 45 minutes |

| Optimal pH (Activity) | 8.5 |

| Optimal Temperature (Activity) | 50°C |

| Apparent Km Value | 10 mM |

D-phenylglycine aminotransferase (D-PhgAT) is a stereo-inverting biocatalyst that can synthesize D-phenylglycine with high enantioselectivity. rsc.orgresearchgate.net The enzyme, notably from Pseudomonas stutzeri ST-201, catalyzes the reversible transamination from an amine donor like L-glutamic acid to an amine acceptor such as benzoylformate, producing D-phenylglycine and α-ketoglutarate. rsc.orgresearchgate.net Detailed kinetic and structural analyses have shown that D-PhgAT has a broad substrate scope, allowing for the synthesis of various aromatic D-amino acids with high enantiomeric excess (>98% e.e.). rsc.orgresearchgate.net

Research has identified key amino acid residues, Arg34 and Arg407, within the enzyme's active site that are crucial for substrate recognition and control of its unique stereo-inverting capability. rsc.orgresearchgate.net Despite its potential, the reaction is characterized by an unfavorable equilibrium and substrate inhibition. dtu.dk To address these limitations, a controlled-release system using Amberlite-adsorbed benzoylformate was developed. This strategy improved the achievable product concentration four-fold, yielding a final D-phenylglycine concentration of 10.25 mg/ml. dtu.dk Genetic engineering has also been applied, where the gene for a stereospecific D-Phg aminotransferase from Pseudomonas putida was used to create an artificial D-phenylglycine operon for fermentative production. nih.gov

Multi-enzyme cascades, where several enzymatic reactions are performed sequentially in a single pot, represent a highly efficient strategy for complex chemical transformations. researchgate.net These systems avoid the need to isolate intermediates, reduce waste, and can overcome unfavorable equilibria. Several such cascades have been designed for the synthesis of D-phenylglycine and its derivatives from simple, inexpensive precursors. epa.gov

Engineered Escherichia coli strains have been developed to co-express multiple enzymes, creating whole-cell biocatalysts for these one-pot syntheses. epa.gov Notable examples include:

A four-enzyme cascade that transforms racemic mandelic acid into enantiopure D-phenylglycine with 93% conversion, yielding 29.5 g/L. epa.gov

A seven-enzyme cascade that converts styrene (B11656) to D-phenylglycine in 80% conversion. epa.gov

A nine-enzyme cascade for the synthesis of D-phenylglycine from bio-based L-phenylalanine, achieving 83% conversion. epa.gov

Similar cascade approaches have been used to produce D-phenylglycine derivatives. A four-enzyme cascade was developed for the production of D-p-hydroxyphenylglycine from L-tyrosine, achieving a titer of 42.69 g/L with over 99% enantiomeric excess. nih.gov

Table 3: Multi-Enzyme Cascade Syntheses of D-Phenylglycine epa.gov

| Starting Material | Number of Enzymes | Number of Steps | Conversion | Final Product Concentration |

|---|---|---|---|---|

| Racemic Mandelic Acid | 4 | 3 | 93% | 29.5 g/L |

| Styrene | 7 | 6 | 80% | N/A |

Using whole cells as biocatalysts offers several advantages, including the elimination of costly enzyme purification and the inherent presence of necessary cofactors and regeneration systems. nih.gov Recombinant microorganisms, typically E. coli, are engineered to express entire metabolic pathways or multi-enzyme cascades for the production of D-phenylglycine. epa.gov

Whole-cell biocatalysis has been successfully applied in various synthetic strategies. For instance, recombinant E. coli cells expressing the nine-enzyme cascade to produce D-phenylglycine from L-phenylalanine provide a self-contained catalytic system. epa.govresearchgate.net Similarly, the production of D-phenylglycine from mandelic acid and styrene was achieved using engineered E. coli whole-cell catalysts. epa.gov Non-recombinant cells, such as the resting cells of Pseudomonas desmolyticum containing hydantoinase, are also effective whole-cell biocatalysts. nih.gov To enhance the productivity of these systems, further engineering strategies are employed, such as developing cofactor self-sufficient systems to address shortages of essential molecules like NADH. nih.gov

Asymmetric Synthesis Techniques

Beyond enzymatic methods, traditional asymmetric organic synthesis provides powerful routes to enantiomerically pure D-phenylglycine and its derivatives. These methods often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction.

One prominent method is the asymmetric Strecker synthesis. In one variation, (R)-phenylglycine amide is used as a chiral auxiliary to direct the diastereoselective addition of cyanide to an imine, forming an α-aminonitrile intermediate that can be hydrolyzed to the desired α-amino acid. researchgate.net

Chiral auxiliaries derived from phenylglycine are also effective in other reactions. For example, (R)-2-phenylglycine has been used as a chiral auxiliary in the ester enolate-imine condensation reaction to produce β-lactams (2-azetidinones) with high diastereoselectivity (>97% d.e.). scispace.com The stereochemistry of the auxiliary completely controls the formation of the new stereocenters. scispace.com

Another approach involves the alkylation of chiral glycine (B1666218) equivalents. The asymmetric synthesis of α-alkyl-α-phenylglycine derivatives has been achieved by arylating a chiral bislactim ether derived from glycine, followed by alkylation and hydrolysis, yielding the product with a significant enantiomeric ratio (11:1). koreascience.kr More complex structures, such as α-allyl-α-aryl α-amino acids, have been synthesized via a three-component tandem coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate, representing the first asymmetric synthesis for many compounds in this class. nih.gov

Chiral Auxiliary and Catalyst-Mediated Stereoselective Methods

Asymmetric synthesis aims to create the desired stereocenter selectively. One effective approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that temporarily attach to the substrate to direct the stereochemical outcome of a reaction.

A notable example is the asymmetric Strecker synthesis utilizing (R)-phenylglycine amide as a chiral auxiliary. nih.gov This method has been shown to be highly effective for producing α-amino acids. The reaction is accompanied by a crystallization-induced asymmetric transformation, a powerful technique where one diastereomer selectively precipitates from the reaction mixture. acs.org This precipitation shifts the equilibrium in the solution, converting the other diastereomer into the less soluble form, thereby maximizing the yield of the desired product. This process can lead to the isolation of the target diastereomer in high yields (76-93%) and with excellent diastereomeric ratios (dr > 99/1). nih.govacs.org The chiral auxiliary can then be cleaved to yield the enantiomerically pure target amino acid.

| Method | Chiral Auxiliary/Catalyst | Key Feature | Yield | Diastereomeric Ratio (dr) |

| Asymmetric Strecker Synthesis | (R)-Phenylglycine amide | Crystallization-Induced Asymmetric Transformation | 76-93% | > 99/1 |

Strategies for Enantioselective Derivatization

Enantioselective derivatization involves the conversion of a prochiral or racemic starting material into an enantiomerically enriched product through the use of chiral reagents or catalysts, often biocatalysts. These methods are advantageous as they can offer high selectivity and operate under mild, environmentally friendly conditions.

Cascade biocatalysis has emerged as a powerful strategy for the one-pot synthesis of enantiopure D-phenylglycine from various precursors. epa.govsemanticscholar.org By engineering recombinant Escherichia coli to co-express multiple enzymes, complex transformations can be achieved in a single reaction vessel. These engineered whole-cell catalysts provide a green alternative to traditional methods that often rely on toxic cyanide chemistry and multiple steps. epa.gov

Examples of Biocatalytic Cascades:

From Racemic Mandelic Acid: A three-step cascade using a four-enzyme system can transform mandelic acid into enantiopure D-phenylglycine with 93% conversion. epa.govsemanticscholar.org

From Styrene: A more complex one-pot, six-step cascade involving seven enzymes has been constructed to convert styrene into D-phenylglycine with 80% conversion. epa.gov

From L-Phenylalanine: An eight-step transformation utilizing a nine-enzyme system can convert bio-based L-phenylalanine into enantiopure D-phenylglycine with 83% conversion. epa.gov

These biocatalytic routes demonstrate high conversions and excellent enantiomeric excess (ee) values, typically ranging from 92-99%. epa.gov

| Starting Material | Number of Enzymes | Number of Steps | Conversion Rate | Enantiomeric Excess (ee) |

| Racemic Mandelic Acid | 4 | 3 | 93% | 93-99% |

| Styrene | 7 | 6 | 80% | 92-99% |

| L-Phenylalanine | 9 | 8 | 83% | >99% |

Chiral Resolution of Racemic Phenylglycine Derivatives

Chiral resolution is a process for separating a racemic mixture (containing equal amounts of both enantiomers) into its individual, pure enantiomers. wikipedia.org This is a widely used industrial approach for producing enantiopure compounds. nih.gov Although the maximum theoretical yield for the desired enantiomer is 50% in a simple resolution, this can be overcome by coupling the process with racemization of the unwanted enantiomer, allowing it to be recycled. kesselssa.com

Diastereomeric Salt Crystallization Techniques for Enantiomeric Separation

The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture (e.g., DL-phenylglycine) with an enantiomerically pure chiral resolving agent. acs.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. acs.orgfilinchuk.com This difference allows for their separation by fractional crystallization. wikipedia.org

For the resolution of DL-phenylglycine, (+)-camphorsulfonic acid is an effective resolving agent. kesselssa.com The D-phenylglycine-(+)-camphorsulfonate salt crystallizes, is separated by filtration, and is then hydrolyzed to yield solid D-(-)-phenylglycine. The resolving agent can be recovered and recycled, which is crucial for the economic viability of the process. kesselssa.com

| Racemate | Resolving Agent | Principle | Outcome |

| DL-Phenylglycine | (+)-Camphorsulfonic acid | Formation of diastereomeric salts with different solubilities. | Selective crystallization of the D-phenylglycine-(+)-camphorsulfonate salt. |

Chromatographic Enantioseparation Methodologies

Chromatographic techniques are powerful analytical and preparative tools for separating enantiomers. This separation is achieved by using a chiral environment, either in the stationary phase or the mobile phase, which interacts differently with each enantiomer.

High-Performance Liquid Chromatography (HPLC) is a primary method for enantioseparation.

Chiral Stationary Phases (CSPs): These are columns packed with a chiral material. Molecular simulation studies have investigated the separation of D/L-phenylglycine using thermolysin crystal as a model chiral stationary phase, showing that D-phenylglycine interacts more strongly and therefore moves more slowly through the column than the L-enantiomer. nih.gov

Coated CSPs: A chiral environment can be created by dynamically coating a standard reversed-phase column (e.g., ODS or RP-18) with a chiral selector. Chiral crown ethers have been used in this manner to successfully resolve phenylglycine enantiomers. researchgate.net

Chiral Ligand-Exchange Chromatography (CLEC): This widely used technique involves the formation of diastereomeric metal complexes between a chiral selector, a metal ion (often copper(II)), and the enantiomers of the analyte. researchgate.net The differing stability of these transient complexes allows for their separation on the column.

| Chromatographic Technique | Chiral Selector/Phase | Principle of Separation |

| Chiral HPLC | Thermolysin Crystal (model CSP) | Differential interaction strength between enantiomers and the chiral surface. nih.gov |

| Chiral HPLC | Chiral Crown Ether (coated on RP-18) | Formation of transient diastereomeric host-guest complexes. researchgate.net |

| Chiral Ligand-Exchange Chromatography (CLEC) | Amino acid derivatives (e.g., L-hydroxyproline) + Cu(II) ions | Formation of mixed-metal chelate complexes with different thermodynamic stabilities. researchgate.net |

Kinetic Resolution Processes Employing Biocatalysts

Kinetic resolution utilizes a catalyst, typically an enzyme (biocatalyst), that reacts at a different rate with each enantiomer of a racemic substrate. nih.gov If the enzyme is highly selective for the L-enantiomer, it will be consumed quickly, leaving behind the unreacted D-enantiomer in high enantiomeric purity.

A more advanced approach is Dynamic Kinetic Resolution (DKR) , which overcomes the 50% theoretical yield limit of standard kinetic resolution. researchgate.net In DKR, the enzymatic reaction is combined with in-situ racemization of the faster-reacting (unwanted) enantiomer. This continuous conversion of the unwanted enantiomer into the racemic starting material allows, in theory, for a complete transformation of the substrate into a single, enantiomerically pure product. researchgate.net

Several classes of enzymes have been employed for the resolution of phenylglycine and its precursors:

Hydantoinases: These enzymes can stereospecifically hydrolyze one enantiomer of a racemic 5-phenylhydantoin. For example, a D-stereospecific hydantoinase from Pseudomonas desmolyticum converts DL-5-phenylhydantoin to pure D(-)-N-carbamoylphenylglycine with a 90% molar yield. nih.gov This intermediate is then chemically converted to D(-)-phenylglycine. nih.gov

Nitrilases: Certain nitrilases can selectively hydrolyze one enantiomer of a racemic aminonitrile. This has been coupled with the Strecker synthesis in a one-pot chemoenzymatic process. uni-stuttgart.defrontiersin.org By performing the reaction under alkaline conditions where the unreacted aminonitrile racemizes, a dynamic kinetic resolution is achieved, leading to (R)-phenylglycine in yields up to 81% and an ee of ≥ 95%. uni-stuttgart.defrontiersin.org

Aminotransferases: A D-phenylglycine aminotransferase from Pseudomonas stutzeri has been identified that specifically catalyzes the reversible transamination of phenylglyoxylic acid to D-phenylglycine, demonstrating potential for the direct enzymatic synthesis of the pure D-enantiomer. nih.gov

| Biocatalyst (Enzyme) | Substrate | Process Type | Key Result |

| Hydantoinase | DL-5-Phenylhydantoin | Kinetic Resolution | Produces D(-)-N-carbamoylphenylglycine (90% yield), a precursor to D-phenylglycine. nih.gov |

| Nitrilase | rac-Phenylglycinonitrile | Dynamic Kinetic Resolution | Produces (R)-phenylglycine with up to 81% yield and ≥ 95% ee. uni-stuttgart.de |

| D-phenylglycine aminotransferase | Phenylglyoxylic acid | Asymmetric Synthesis | Catalyzes specific transamination to enantiomerically pure D-phenylglycine. nih.gov |

Conventional Chemical Synthesis Routes

Conventional chemical methods for synthesizing phenylglycine are well-established but typically produce a racemic mixture that must be separated using the resolution techniques described above. nih.govwikipedia.org

The two most prominent methods are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis: This is a one-pot reaction involving benzaldehyde, ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium chloride), and a cyanide source (such as sodium or potassium cyanide). wikipedia.orgyoutube.com The components react to form an α-aminonitrile (phenylglycinonitrile), which is subsequently hydrolyzed under acidic conditions to yield racemic phenylglycine. frontiersin.orgyoutube.com

Bucherer-Bergs Reaction: This multicomponent reaction also uses a carbonyl compound (benzaldehyde), a cyanide source, and ammonium carbonate. wikipedia.orgalfa-chemistry.comnih.gov The reaction proceeds through the formation of a hydantoin intermediate (5-phenylhydantoin). wikipedia.orgnih.gov This hydantoin is then isolated and hydrolyzed to give the final racemic amino acid. The hydantoin intermediate is a key substrate for the enzymatic kinetic resolution methods discussed previously. nih.gov

Both of these classical routes are effective for producing the basic carbon skeleton of phenylglycine but lack stereocontrol, making a subsequent resolution step essential for obtaining the pharmaceutically valuable D-enantiomer.

Halogenation-Ammoniation Pathways for Phenylglycine Backbone Formation

A foundational chemical route to the phenylglycine backbone involves a two-step halogenation-ammoniation sequence starting from phenylacetic acid. This method, while typically producing a racemic mixture (DL-Phenylglycine) that requires subsequent resolution, is a well-established pathway for forming the core α-amino acid structure.

The first step is the α-halogenation of phenylacetic acid, commonly achieved through a Hell-Volhard-Zelinskii-type reaction. This involves treating phenylacetic acid with a halogen, such as chlorine or bromine, in the presence of a catalytic amount of a phosphorus trihalide, like phosphorus trichloride (B1173362) (PCl₃). tandfonline.com The reaction proceeds by converting the carboxylic acid to an acyl halide, which then enolizes. The enol form subsequently reacts with the halogen to selectively install a halogen atom at the α-carbon position, yielding an α-halophenylacetic acid. tandfonline.com

Key parameters for the halogenation and ammoniation steps have been outlined in various studies, as detailed in the table below.

Table 1: Reaction Parameters for Halogenation-Ammoniation Synthesis of DL-Phenylglycine This table is interactive. Users can sort and filter the data.

| Step | Parameter | Value/Condition | Reference |

|---|---|---|---|

| Halogenation | Starting Material | Phenylacetic acid | tandfonline.com |

| Halogenating Agent | Chlorine (Cl₂) or Bromine (Br₂) | tandfonline.com | |

| Catalyst | Phosphorus trichloride (PCl₃) | tandfonline.com | |

| Molar Ratio (Phenylacetic Acid:Halogen) | 1:1 to 0.6-0.85:1 | tandfonline.com | |

| Temperature | 65-105°C | tandfonline.com | |

| Reaction Time | 18-24 hours | tandfonline.com | |

| Ammoniation | Starting Material | α-Halophenylacetic acid | tandfonline.com |

| Reagent | Liquid ammonia or ammonia water | tandfonline.com | |

| Molar Ratio (α-Halo Acid:Ammonia) | 1:1.5 to 1:7.0 | tandfonline.com | |

| Temperature | 20-60°C | tandfonline.com | |

| pH | 6.5-8.0 | tandfonline.com |

Following the synthesis of the racemic mixture, resolution is required to isolate the desired D-enantiomer for the production of D-Phenylglycine hydrochloride.

Adaptations of the Strecker Synthesis for Phenylglycine Derivatives

The Strecker synthesis, first reported in 1850, is a versatile method for producing α-amino acids from aldehydes, ammonia, and cyanide. For the production of phenylglycine, the synthesis begins with benzaldehyde. The classical approach yields a racemic mixture of phenylglycine, which then requires resolution. However, significant research has focused on adapting this synthesis to produce chiral derivatives, particularly the D-enantiomer, directly or more efficiently. These adaptations fall into two main categories: asymmetric synthesis using chiral auxiliaries and chemoenzymatic methods.

Asymmetric Strecker Synthesis with Chiral Auxiliaries: This approach introduces a chiral molecule (an auxiliary) to control the stereochemical outcome of the reaction. The auxiliary reacts with the starting materials to create diastereomeric intermediates, which allows for the preferential formation of one enantiomer of the final product.

One notable example involves the use of (R)-phenylglycine amide as a chiral auxiliary. In this method, the diastereoselective Strecker reaction is coupled with a crystallization-induced asymmetric transformation. One diastereomer of the resulting α-amino nitrile intermediate selectively precipitates from the solution. The dissolved diastereomer remains in equilibrium with the corresponding imine, allowing it to epimerize and convert to the less soluble, precipitating diastereomer. This process drives the reaction towards a single stereoisomer, achieving high diastereomeric ratios (dr > 99:1) and isolated yields of 76–93%. dtu.dkrsc.org The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched amino acid. dtu.dk Other chiral auxiliaries, such as (S)-1-(4-methoxyphenyl)ethylamine, have also been studied for the diastereoselective three-component Strecker synthesis of α-arylglycines under aqueous conditions. mahidol.ac.th

Chemoenzymatic Adaptations: A powerful adaptation combines the chemical Strecker synthesis with an enzymatic resolution step in a one-pot process. This method first generates racemic α-aminonitrile (phenylglycinonitrile) from benzaldehyde, ammonia, and cyanide under mildly alkaline conditions (pH ~9.5). researchgate.net Subsequently, an enantioselective enzyme, such as a nitrilase, is introduced.

This chemoenzymatic approach leverages a dynamic kinetic resolution (DKR). The enzyme selectively hydrolyzes one enantiomer of the aminonitrile to the corresponding amino acid. For instance, a highly (R)-specific nitrilase variant can be used to synthesize (R)-phenylglycine with high enantiomeric excess (ee ≥ 95%) and yields up to 81% relative to the initial benzaldehyde. researchgate.netscispace.com The unreacted (S)-phenylglycinonitrile, under the alkaline conditions of the Strecker reaction, racemizes back to the D,L-mixture, allowing for a theoretical yield of up to 100% of the desired D-enantiomer. researchgate.net This integrated process avoids the need to isolate the aminonitrile intermediate and provides a direct route to the enantiopure product. scispace.com

Process Optimization and Industrial Production Research

Research on Enhancing Yield and Enantiomeric Purity in Large-Scale Processes

The industrial production of this compound necessitates processes that are not only scalable but also highly efficient in terms of chemical yield and, crucially, enantiomeric purity. Research in this area has largely focused on the resolution of racemic mixtures, often generated through robust, high-yield pathways like the Strecker or halogenation-ammoniation syntheses. Enzymatic kinetic resolution has emerged as a primary strategy for achieving the high enantiomeric excess (ee) required for pharmaceutical applications.

One prominent method involves the use of acylase enzymes. In this process, a racemic mixture of N-acetyl-DL-phenylglycine is subjected to hydrolysis by an enzyme like hog kidney acylase I. This amidohydrolase enantiospecifically hydrolyzes the L-N-acetylphenylglycine to L-phenylglycine, leaving the D-N-acetylphenylglycine unreacted. Research has demonstrated 100% conversion of the L-enantiomer, allowing for the separation of L-phenylglycine and the remaining D-N-acetylphenylglycine. The isolated D-N-acetylphenylglycine can then be chemically hydrolyzed (e.g., with HBr) to yield D-phenylglycine with an enantiomeric excess reported to be over 95% and an isolated yield of 26%. tandfonline.com

Another significant area of research is the use of nitrilase enzymes in a dynamic kinetic resolution (DKR) process, which offers the potential for higher theoretical yields than classical resolution. In a chemoenzymatic approach that couples the Strecker synthesis with enzymatic hydrolysis, racemic phenylglycinonitrile is resolved in situ. Studies utilizing whole cells, such as Pseudomonas aeruginosa, which possess nitrilase activity, have shown the conversion of (R,S)-2-phenyl-2-amino-acetonitrile to D-phenylglycine. Initial yields of 18% with an ee of approximately 95% have been reported. dtu.dk Further process optimization, such as the addition of an inducer to the culture media, has been shown to dramatically increase reaction rates, leading to the complete conversion of the (R)-aminonitrile and a final isolated yield of 50% of D-phenylglycine in 30 minutes. dtu.dk More advanced studies using recombinant E. coli expressing a highly (R)-specific nitrilase variant have achieved yields up to 81% with an ee of ≥95%. scispace.com

The table below summarizes key findings from research focused on enhancing the yield and enantiomeric purity of D-Phenylglycine through various resolution techniques.

Table 2: Research Findings on Yield and Enantiomeric Purity Enhancement for D-Phenylglycine This table is interactive. Users can sort and filter the data.

| Method | Biocatalyst/System | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Hog Kidney Acylase I | N-acetyl-DL-phenylglycine | 26% (isolated D-form) | >95% | tandfonline.com |

| Whole-Cell Biocatalysis | Pseudomonas aeruginosa 10145 | (R,S)-2-phenyl-2-amino-acetonitrile | 18% (initial) | ~95% | dtu.dk |

| Induced Whole-Cell Biocatalysis | Pseudomonas aeruginosa 10145 | (R,S)-2-phenyl-2-amino-acetonitrile | 50% (isolated) | >95% | dtu.dk |

| Chemoenzymatic DKR | Recombinant E. coli with (R)-specific nitrilase | Benzaldehyde (via Strecker intermediate) | up to 81% | ≥95% | scispace.com |

Strategies for Industrial Scale-Up and Efficiency Improvement

Transitioning the synthesis of this compound from laboratory to industrial scale introduces challenges related to process efficiency, cost-effectiveness, safety, and throughput. Strategies to address these challenges focus on reactor design, process intensification, and robust downstream processing.

Process Intensification and Continuous Manufacturing: A key strategy for improving efficiency is the shift from traditional batch processing to continuous manufacturing. Continuous flow reactors, as opposed to large batch reactors, offer superior heat and mass transfer, which is critical for managing the exothermic nature of many synthesis steps. This improved control leads to better process safety, higher selectivity, and more consistent product quality. For enzymatic resolutions, continuous processes can be designed to overcome limitations like substrate or product inhibition. For example, a multicompartment electrolyzer with isoelectric membranes (MIER) has been used as a continuous enzyme reactor for the resolution of DL-phenylglycine. mahidol.ac.th In this system, the enzyme is immobilized, and as the unwanted L-enantiomer is converted, the product is continuously removed from the reaction chamber via electrophoretic transport. This prevents the reverse reaction and drives the consumption of the L-form to completion, significantly improving efficiency over batch operations. mahidol.ac.th Such continuous systems also facilitate enzyme stability and reuse, reducing costs associated with the biocatalyst. mahidol.ac.th

Downstream Processing and Purification: The isolation and purification of the final product, this compound, represent a significant portion of the manufacturing cost. Efficient downstream processing is therefore critical. Industrial processes involve multiple unit operations, including crystallization, filtration, and drying. scispace.com The choice of solvent for crystallization is crucial for achieving high purity and the desired crystal form. Research has focused on optimizing crystallization conditions, such as controlled cooling rates and the use of anti-solvents (e.g., cyclohexane, methyl propionate) to induce precipitation after the primary reaction. scispace.com Vacuum azeotropic distillation is a technique employed to remove reaction solvents like methanol (B129727) before crystallization, ensuring a higher purity of the final product. scispace.com

Solvent and Catalyst Recovery: To improve economic viability and reduce environmental impact, the recovery and recycling of solvents and catalysts are essential. In processes for preparing D-(-)-phenylglycine chloride hydrochloride (an activated form of D-phenylglycine), methods have been developed to recover and reuse non-chlorinated solvents like toluene (B28343) or p-xylene (B151628) and reaction promoters through fractional distillation. nih.gov This not only lowers raw material costs but also minimizes waste streams, contributing to a more efficient and sustainable industrial process.

Implementation of Green Chemistry Principles in this compound Synthesis

The industrial synthesis of fine chemicals and pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The production of this compound has been a focus of such improvements, particularly through the adoption of biocatalysis and greener solvent systems.

Biocatalysis as a Green Technology: Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a cornerstone of green chemistry. It offers high selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption and the formation of byproducts. nih.gov In the context of D-Phenylglycine synthesis, enzymatic kinetic resolution and dynamic kinetic resolution (DKR) are prime examples. nih.govrsc.org The use of enzymes like nitrilases, acylases, or aminotransferases allows for the highly specific production of the D-enantiomer from a racemic mixture, often with enantiomeric excess values exceeding 95%. tandfonline.comtandfonline.com This avoids the need for classical resolution with chiral resolving agents, which can be inefficient (maximum 50% yield) and generate significant waste. rsc.org Furthermore, fermentative processes that use genetically engineered microorganisms to produce D-phenylglycine from renewable feedstocks like sugars represent a promising alternative to petrochemical-based routes. nih.gov

Use of Greener Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Historically, the preparation of D-phenylglycine derivatives, such as the chloride hydrochloride, often utilized chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride. google.com These solvents are toxic, often carcinogenic, and environmentally persistent. Research has led to the development of processes that successfully use non-chlorinated, biodegradable solvents like toluene, p-xylene, or cyclohexane. google.com The challenge in this transition was to achieve the high product purity (≥96%) required for pharmaceutical use, which was overcome by using reaction-promoting media that enhance the reaction rate and yield in these greener solvents. google.com Performing enzymatic reactions in aqueous media or in systems with reduced organic solvent load further enhances the green profile of the synthesis. researchgate.net

Atom Economy and Waste Reduction: Green chemistry emphasizes maximizing atom economy—the efficiency of a reaction in converting reactant atoms to the desired product. Dynamic kinetic resolution (DKR) processes are particularly advantageous in this regard, as they allow for the theoretical conversion of 100% of a racemic starting material into the desired single enantiomer, thereby minimizing waste. researchgate.net Strategies that combine multiple reaction steps into a single pot, such as chemoenzymatic syntheses, reduce the need for intermediate isolation and purification steps, which in turn decreases solvent use and waste generation. scispace.com The development of processes with efficient solvent and catalyst recycling further aligns the industrial production of this compound with the principles of sustainability. nih.gov

Applications of D Phenylglycine Hydrochloride As a Chiral Synthon and Intermediate in Complex Organic Synthesis

Role in Peptide and Amino Acid Derivative Synthesis

The inherent chirality of D-phenylglycine makes it a valuable starting material for constructing complex molecules that possess specific three-dimensional arrangements essential for their biological activity.

Utilization in Peptide Coupling Reactions

D-Phenylglycine is incorporated into peptide chains to create novel bioactive peptides and peptidomimetics. However, its use in solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, presents a significant challenge: a high propensity for racemization or epimerization at the α-carbon. mdpi.comgoogle.com The increased acidity of the benzylic α-proton on the phenylglycine residue makes it susceptible to removal by the bases used during the synthesis, leading to a loss of stereochemical integrity. mdpi.com

Research has systematically studied this issue to develop optimized protocols. It has been demonstrated that the critical step for racemization is the base-catalyzed coupling of the Fmoc-protected phenylglycine, rather than the Fmoc-deprotection step itself. mdpi.comnih.gov To mitigate this, specific coupling reagents and sterically hindered, weaker bases are employed.

| Coupling Reagent | Base | Outcome | Reference |

| HATU | DIPEA | Significant racemization | nih.gov |

| DEPBT | TMP or DMP | Negligible racemization | mdpi.comnih.gov |

| COMU | TMP or DMP | Negligible racemization | mdpi.comnih.gov |

| DMTMM-BF(4) | NMM | Reduced racemization | wikipedia.org |

This table summarizes findings on reaction conditions to minimize racemization during the coupling of Fmoc-protected phenylglycine in peptide synthesis.

By carefully selecting the reaction conditions, such as using coupling agents like 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) in combination with hindered bases like 2,4,6-trimethylpyridine (TMP), racemization can be reduced to negligible levels. mdpi.comnih.gov These optimized methods allow for the successful incorporation of D-phenylglycine into peptide sequences while preserving the desired stereochemistry.

Synthesis of Unnatural Amino Acid Derivatives

As a chiral precursor, D-phenylglycine provides a foundational scaffold for the synthesis of more complex, unnatural amino acids. nih.govrsc.org Its well-defined stereocenter can direct the stereochemistry of subsequent reactions, allowing chemists to build new side chains or modify the core structure while retaining optical purity. This strategy is crucial in medicinal chemistry for creating novel amino acids that can be incorporated into drugs to enhance potency, selectivity, or metabolic stability. nih.gov For example, derivatives of phenylglycine and phenylalanine have been synthesized to act as arginine mimetics in the development of potent inhibitors for the dengue virus protease. researchgate.net The synthesis of such derivatives often begins with a readily available chiral building block like D-phenylglycine. nih.gov

Integration into Peptidomimetic Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. mdpi.com The incorporation of D-amino acids, like D-phenylglycine, is a common strategy in peptidomimetic design to increase resistance to proteolysis. nih.gov Phenylglycine-type amino acids are constituents of a variety of natural products, including numerous peptide antibiotics, which underscores their biological relevance. mdpi.comgoogle.com By integrating D-phenylglycine into a peptide backbone, chemists can create structures that retain the key pharmacophoric elements for biological activity while being less susceptible to metabolic breakdown, a critical step in transforming bioactive peptides into viable drug candidates. mdpi.com

Contribution to Pharmaceutical Intermediate Synthesis

The most significant industrial application of D-phenylglycine and its derivatives is as a key side-chain precursor for the synthesis of semi-synthetic β-lactam antibiotics. nih.gov

Precursor in the Synthesis of Beta-Lactam Antibiotics (e.g., Ampicillin, Cephalexin)

D-Phenylglycine is the source of the characteristic acyl side chain in several broad-spectrum penicillin and cephalosporin antibiotics. The synthesis of these drugs involves the acylation of a β-lactam nucleus with a D-phenylglycine derivative. This can be achieved through either chemical methods or, more commonly in modern manufacturing, through enzymatic processes which are more environmentally friendly. nih.gov

The primary starting materials for these syntheses are:

D-Phenylglycine derivative : Often used as D-phenylglycine methyl ester hydrochloride or D-phenylglycine amide.

β-Lactam nucleus : 6-aminopenicillanic acid (6-APA) for penicillins like Ampicillin, and 7-aminodesacetoxycephalosporanic acid (7-ADCA) for cephalosporins like Cephalexin.

The key transformation is catalyzed by the enzyme Penicillin G Acylase (PGA), which facilitates the coupling of the side chain to the β-lactam core. nih.gov One-pot, multi-enzyme cascade systems have been developed to streamline this process, for instance, by combining the synthesis of a D-phenylglycine amide from D-phenylglycine nitrile with the subsequent PGA-catalyzed coupling to 7-ADCA to produce cephalexin. researchgate.net

| Antibiotic | β-Lactam Nucleus | D-Phenylglycine Derivative | Key Enzyme | Reference |

| Ampicillin | 6-Aminopenicillanic acid (6-APA) | D-Phenylglycine methyl ester or D-Phenylglycine amide | Penicillin G Acylase (PGA) | |

| Cephalexin | 7-Aminodesacetoxycephalosporanic acid (7-ADCA) | D-Phenylglycine methyl ester hydrochloride or D-Phenylglycine amide | Penicillin G Acylase (PGA) |

This table outlines the key components in the enzymatic synthesis of common beta-lactam antibiotics derived from D-phenylglycine.

The conversion efficiency of these enzymatic reactions can be very high, with some processes achieving a transformation efficiency of the β-lactam nucleus of up to 99%.

Building Block for Analgesic and Anti-inflammatory Agents

While the role of D-phenylglycine hydrochloride as a precursor for antibiotics is extensively documented, its application in the synthesis of analgesic and anti-inflammatory agents is less direct. Research in this area has focused more on creating novel derivatives of phenylglycine rather than using the parent compound as a direct starting material for established drugs. For instance, a series of new N-(4-substituted phenyl)glycine derivatives have been designed and synthesized, demonstrating significant anti-inflammatory activity in preclinical models. nih.gov In these studies, the glycine (B1666218) moiety is intended to improve the physicochemical and biological characteristics of the final compounds. nih.gov Similarly, other research has explored phenylsulfonyl and various non-steroidal anti-inflammatory drug (NSAID) derivatives, but these are not typically synthesized directly from this compound. Therefore, while the phenylglycine scaffold is of interest in the design of new anti-inflammatory agents, it is not a widely established building block for existing analgesics in the same way it is for beta-lactam antibiotics.

Intermediate in the Development of Neurological and Cardiovascular Therapeutics

This compound and its derivatives serve as crucial building blocks in the synthesis of a variety of pharmaceuticals. In particular, D-Phenylglycine amide hydrochloride is utilized in the development of drugs targeting neurological disorders chemimpex.com. The unique structure of this chiral amino acid derivative is a key component in designing selective enzyme inhibitors and receptor modulators for neurological applications chemimpex.com. Its role as a versatile intermediate allows for the modulation of biological activity, making it a significant compound in medicinal chemistry and pharmaceutical development chemimpex.com. While its application in neurological therapeutics is noted, specific examples of its use as an intermediate in cardiovascular drug development are less commonly detailed in readily available literature.

Application in the Synthesis of Diverse Bioactive Molecules

This compound is an indispensable starting material for the creation of numerous bioactive molecules, most notably semi-synthetic β-lactam antibiotics. Its chlorinated derivative, D-(-)-phenylglycine chloride hydrochloride, is a key precursor in the industrial synthesis of widely used antibiotics google.comepo.orggoogle.com. The side chain of these antibiotics is introduced using this activated form of D-phenylglycine.

Key antibiotics synthesized using this compound derivatives include:

Ampicillin: A broad-spectrum penicillin antibiotic.

Cephalexin: A first-generation cephalosporin antibiotic.

The high purity of D-(-)-phenylglycine chloride hydrochloride derived from its parent compound is a critical requirement for its use in manufacturing medicines, with standards often demanding a purity of 96% or higher google.comepo.org.

| Bioactive Molecule | Class | Precursor |

| Ampicillin | Penicillin Antibiotic | D-(-)-phenylglycine chloride hydrochloride |

| Cephalexin | Cephalosporin Antibiotic | D-(-)-phenylglycine chloride hydrochloride |

| Tetrazolylpenams | Bactericide | D-(-)-phenylglycine chloride hydrochloride |

| Spiropenams | Bactericide | D-(-)-phenylglycine chloride hydrochloride |

Engagement in Catalytic and Stereoselective Transformations

The chiral nature of this compound makes it and its derivatives valuable components in the field of catalytic and stereoselective chemistry. They are employed in processes that require precise control over the three-dimensional arrangement of atoms in a molecule, which is crucial for the efficacy of many drugs and bioactive compounds.

Formation of Stable Organometallic Complexes with this compound Derivatives

Derivatives of D-phenylglycine have demonstrated the ability to form stable complexes with various metal ions. These organometallic complexes are an area of significant research due to their unique physicochemical properties, which can be leveraged in catalysis and medicinal chemistry nih.gov. For example, a novel ligand, phenyl glycine-o-carboxylic acid, synthesized from anthranilic acid, has been shown to act as a bidentate ligand, binding to metal ions through the carbonyl oxygen and the nitrogen of the secondary amine orientjchem.org.

Studies have explored the coordination of phenylglycine derivatives with metals such as cobalt, zinc, copper, manganese, and nickel orientjchem.org. These complexes exhibit distinct properties, and their formation is a key aspect of their function in various chemical applications. For instance, phenylglycine amphiphiles can self-assemble with metal ions to form chiral nanoribbons that act as efficient supramolecular nanozymes for enantioselective catalysis rsc.org. This demonstrates a synergistic effect between the metal ions and the chiral organic ligand, leading to enhanced catalytic efficiency and enantioselectivity rsc.org.

Influence on Enzyme Specificity and Catalytic Activity

D-Phenylglycine and its derivatives are central to numerous enzymatic processes, both as substrates for stereoselective synthesis and as products of enzyme-catalyzed reactions. Enzymes exhibit high stereospecificity, which is exploited in the industrial resolution of racemic mixtures of phenylglycine derivatives google.com.

One notable process involves the enzymatic resolution of N-acyl-DL-phenylglycine esters. Enzymes like α-chymotrypsin can selectively hydrolyze the L-enantiomer, leaving the N-acyl-D-phenylglycine ester untouched google.com. This method allows for the separation of the D- and L-forms, which is a critical step in providing enantiomerically pure starting materials for antibiotic synthesis google.com.

Furthermore, enzymes are used to produce D-phenylglycine itself. Penicillin G acylase (PGA) can be used to produce pure D-phenylglycine from a racemic mixture through a selective acylation reaction nih.gov. Additionally, D-phenylglycine aminotransferase (D-PhgAT) is a stereo-inverting biocatalyst that can synthesize enantiopure aromatic D-amino acids, including D-phenylglycine researchgate.net. The broad substrate scope of such enzymes is attributed to specific features of their active sites, which can be engineered to improve catalytic activity and substrate recognition researchgate.net. These enzymatic methods represent a green and efficient alternative to traditional chemical synthesis nih.gov.

| Enzyme | Application | Substrate/Product |

| α-Chymotrypsin | Stereoselective Resolution | N-acyl-DL-phenylglycine esters |

| Penicillin G acylase (PGA) | Enantioselective Synthesis | Racemic (D,L)-phenylglycine |

| D-phenylglycine aminotransferase (D-PhgAT) | Stereoinverting Transamination | D-phenylglycine |

| Nitrilase | Dynamic Kinetic Resolution | rac-phenylglycinonitrile |

Derivatization Strategies for Tailored Chemical Structures

This compound is a versatile starting material that can be chemically modified through various derivatization strategies to yield structures tailored for specific applications. These modifications are crucial for activating the molecule for subsequent reactions or for incorporating it into larger, more complex structures.

A primary derivatization strategy is the conversion of D-(-)-phenylglycine hydrochloride into its acid chloride derivative, D-(-)-phenylglycine chloride hydrochloride. This is typically achieved through chlorination using reagents like phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine gas google.comepo.org. The reaction is often performed in a non-chlorinated solvent in the presence of a reaction-promoting medium, such as phosphorus oxychloride or an acyl chloride google.comepo.orggoogle.com. This process converts the carboxylic acid group into a more reactive acyl chloride, which is essential for its use in the synthesis of semi-synthetic penicillins and cephalosporins google.comepo.org.

Biochemical and Mechanistic Investigations Involving D Phenylglycine Hydrochloride

Enzyme Substrate Specificity and Recognition Studies

The enzymatic production of D-Phenylglycine often relies on the high stereospecificity of certain enzymes. Understanding the substrate specificity and recognition mechanisms of these enzymes is paramount for optimizing biocatalytic synthesis.

Detailed Analysis of D-Phenylglycine Aminotransferase Interactions

D-phenylglycine aminotransferase (D-PhgAT) is a key enzyme in the biosynthesis of D-phenylglycine. Studies on D-PhgAT isolated from Pseudomonas stutzeri ST-201 have provided detailed insights into its substrate specificity. This enzyme catalyzes the reversible transamination reaction, transferring an amino group to an α-keto acid.

The enzyme exhibits high specificity for D-phenylglycine and D-4-hydroxyphenylglycine, with 2-oxoglutarate being the exclusive amino group acceptor, which is subsequently converted to L-glutamic acid. nih.gov Notably, the enzyme does not act on the D- or L-isomers of other amino acids such as phenylalanine, tyrosine, alanine, valine, leucine, isoleucine, or serine. nih.gov The optimal activity of the enzyme is observed at an alkaline pH range of 9-10 and a temperature of 35-45°C. nih.gov Kinetic studies have determined the apparent Michaelis-Menten constants (Km) for D-phenylglycine and 2-oxoglutarate, providing a quantitative measure of the enzyme's affinity for its substrates. nih.gov

| Substrate | Apparent Km (mM) |

|---|---|

| D-Phenylglycine | 1.1 |

| 2-Oxoglutarate | 2.4 |

The reaction is subject to substrate inhibition, which can be a limiting factor in industrial applications. To overcome this, a controlled-release system using Amberlite IRA-400-adsorbed benzoylformate has been developed, leading to a significant improvement in the final product concentration. dtu.dkmahidol.ac.th

Investigations into Hydrolase-Mediated Biotransformations

Hydrolases, such as hydantoinases and nitrile hydratases in combination with amidases, are extensively used in the chemoenzymatic synthesis of D-phenylglycine.

Another significant biocatalytic route employs a nitrile hydratase/amidase system. This two-enzyme cascade can be used for the kinetic resolution of racemic phenylglycine nitrile. For instance, cultures of Rhodococcus sp. have been shown to hydrolyze D,L-phenylglycine nitrile to produce D-phenylglycine amide and L-phenylglycine with high enantiomeric excess. researchgate.net The nitrile hydratase first converts the nitrile to the corresponding amide, and then a stereospecific amidase hydrolyzes the amide to the carboxylic acid. researchgate.net

Molecular Interactions in Biochemical Systems

The biological activity and enzymatic recognition of D-Phenylglycine hydrochloride are governed by its molecular structure and its ability to form specific non-covalent interactions within the active sites of enzymes.

Examination of Hydrogen Bonding Characteristics

The crystal structure of DL-phenylglycinium chloride reveals a complex three-dimensional network of hydrogen bonds that are crucial for the cohesion of the ionic structure. iucr.orgresearchgate.net In the crystalline state, the structure consists of alternating hydrophobic and hydrophilic layers. The chloride anions are situated between the hydrophobic zones and form hydrogen bonds with the nitrogen and oxygen atoms of the protonated amino acid cations in the hydrophilic regions. iucr.orgresearchgate.net These interactions involve cation-cation and cation-anion hydrogen bonds. iucr.orgresearchgate.net

In the context of this compound, the protonated amino group (-NH3+) and the carboxylic acid group (-COOH) are primary sites for hydrogen bonding. The protonated amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid can act as a hydrogen bond acceptor. These hydrogen bonding capabilities are fundamental to the interaction of this compound with the amino acid residues in the active site of an enzyme.

Elucidation of Protein-Ligand Binding Dynamics

While specific molecular dynamics simulation studies on this compound are not extensively available, the crystal structure of D-phenylglycine aminotransferase provides significant insights into the static aspects of protein-ligand interactions. The active site of the enzyme is shaped to accommodate the phenyl group and to form specific hydrogen bonds and electrostatic interactions with the amino and carboxyl groups of the substrate.

Techniques such as hydrogen/deuterium (H/D) exchange can provide information about the dynamic changes in a protein upon ligand binding. nih.gov Such studies could reveal the residues that are directly involved in the interaction with this compound or those in regions of the protein that experience conformational changes as a result of binding. nih.gov The binding of this compound to an enzyme is a dynamic process involving initial recognition, conformational changes in both the ligand and the protein, and the formation of a stable enzyme-substrate complex.

Elucidation of Mechanism of Action in Biocatalytic Pathways

The enzymatic synthesis of D-Phenylglycine from various precursors involves distinct biocatalytic pathways with well-defined mechanisms of action.

The D-phenylglycine aminotransferase-catalyzed reaction follows a Ping-Pong Bi-Bi mechanism, which is characteristic of many aminotransferases. In the first half-reaction, the amino group of an amino donor (e.g., L-glutamate) is transferred to the pyridoxal-5'-phosphate (PLP) cofactor of the enzyme, forming pyridoxamine-5'-phosphate (PMP) and releasing the corresponding α-keto acid (α-ketoglutarate). In the second half-reaction, the amino group from PMP is transferred to the α-keto acid substrate (e.g., benzoylformate), forming D-phenylglycine and regenerating the PLP-enzyme complex.

Research on Stereochemical Control in Enzymatic Reactions

The precise control of stereochemistry is a hallmark of enzymatic catalysis, and in the context of D-phenylglycine synthesis, several enzymatic strategies have been explored to ensure the production of the desired D-enantiomer.

One prominent area of research involves the use of D-phenylglycine aminotransferase (D-PhgAT). This enzyme catalyzes the stereo-inverting transamination of L-glutamate and benzoylformate to produce D-phenylglycine and α-ketoglutarate. The crystal structure of D-PhgAT from Pseudomonas stutzeri ST-201 has been determined, providing a foundation for understanding its unique stereo-inverting capabilities. rsc.org Structural analysis has identified two key arginine residues, Arg34 and Arg407, located in the P and O binding pockets of the active site, respectively. These residues are crucial for substrate recognition and are believed to play a central role in the enzyme's ability to handle substrates and products with opposite stereochemistry. A proposed "arginine flip/switch" model suggests that the flexibility of these arginine side chains allows the enzyme to accommodate the different stereochemical configurations of the amino donor (L-glutamate) and the amino acid product (D-phenylglycine).

Site-directed mutagenesis studies have further illuminated the roles of these and other active site residues in maintaining stereochemical control. Altering these residues can impact the enzyme's activity and substrate specificity, underscoring their importance in the catalytic mechanism that dictates the final stereochemistry of the product.

Another successful approach to stereochemical control is the use of nitrilases in a process known as dynamic kinetic resolution. This chemoenzymatic method combines the chemical Strecker synthesis of racemic phenylglycinonitrile from benzaldehyde, cyanide, and ammonia (B1221849) with the highly enantioselective enzymatic hydrolysis of the nitrile by a nitrilase. By using a mutant of E. coli expressing a highly (R)-specific nitrilase variant, researchers have achieved the synthesis of (R)-phenylglycine with high enantiomeric excess (ee-values ≥ 95%) and in high yields. This process is effective because the unreacted (S)-phenylglycinonitrile racemizes in situ under the alkaline reaction conditions, allowing for a theoretical yield of the (R)-enantiomer approaching 100%. The stereochemical outcome is therefore dictated by the high enantioselectivity of the nitrilase.

The table below summarizes key findings from research on stereochemical control in the enzymatic synthesis of D-phenylglycine.

| Enzyme System | Method | Key Findings | Resulting Enantiomeric Excess (ee) |

| D-phenylglycine aminotransferase (D-PhgAT) | Stereo-inverting transamination | Crystal structure reveals key roles for Arg34 and Arg407 in the active site for dual substrate recognition and stereo-inversion. | >99% for D-phenylglycine |

| Nitrilase Variants | Dynamic Kinetic Resolution | Highly (R)-specific nitrilase hydrolyzes (R)-phenylglycinonitrile while the remaining (S)-enantiomer racemizes in situ. | ≥95% for (R)-phenylglycine |

Transition State Analysis in D-Phenylglycine Biosynthesis

For D-phenylglycine aminotransferase, the reaction proceeds through a series of covalent intermediates with the pyridoxal 5'-phosphate (PLP) cofactor. The key stereochemistry-determining step is the protonation of the quinonoid intermediate. The enzyme's active site is exquisitely structured to deliver a proton to one specific face of this planar intermediate, leading to the formation of the D-enantiomer of phenylglycine.

Although direct experimental observation of enzymatic transition states is not currently feasible due to their fleeting nature (lifetimes on the order of 10⁻¹³ seconds), their structures can be inferred from a combination of structural biology, kinetic studies, and computational modeling. The crystal structure of D-PhgAT provides a static picture of the active site, which can be used as a starting point for molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations. These computational approaches can model the reaction pathway and provide insights into the geometry and energetics of the transition state.

Based on the known mechanism of PLP-dependent aminotransferases and the structural data for D-PhgAT, the transition state for the protonation of the quinonoid intermediate is expected to involve a precise orientation of the substrate-cofactor complex relative to a general acid catalyst in the active site. The surrounding amino acid residues, including the aforementioned Arg34 and Arg407, would contribute to the stability of this transition state through electrostatic interactions and hydrogen bonding, ensuring the fidelity of the stereochemical outcome. The "arginine flip/switch" model suggests a dynamic active site that can stabilize the different transition states involved in the binding of L-glutamate and the formation of D-phenylglycine.

Further research employing techniques such as kinetic isotope effect studies and the synthesis of transition state analogues could provide more direct experimental evidence to elucidate the precise nature of the transition states in D-phenylglycine biosynthesis.

Advanced Analytical Methodologies and Characterization Studies for D Phenylglycine Hydrochloride

Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatographic methods are indispensable for the separation and quantification of enantiomers. For D-Phenylglycine hydrochloride, assessing its enantiomeric purity is of paramount importance, and this is primarily achieved through specialized high-performance liquid chromatography and liquid chromatography-mass spectrometry techniques.

High-Performance Liquid Chromatography (HPLC) for Chiral Resolution Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioseparation of chiral compounds like D-Phenylglycine. The direct resolution of D- and L-phenylglycine is accomplished by employing chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the two enantiomers and resulting in their separation.

The selection of the CSP is critical for achieving optimal resolution. Polysaccharide-based CSPs are commonly utilized for the separation of underivatized amino acids. researchgate.net Another effective approach involves the use of chiral crown ethers coated on an octadecylsilane (ODS) column. researchgate.net Research has demonstrated the successful enantioseparation of phenylglycine using such a system. The separation mechanism relies on a liquid-solid adsorption process where the chiral crown ether interacts stereoselectively with the phenylglycine enantiomers. researchgate.net The addition of an ion-pairing agent to the mobile phase can further enhance the resolution. researchgate.net In one study, the use of a chiral crown ether system resulted in a peak resolution (R_s) of 1.49, indicating a significant degree of separation between the D- and L-enantiomers. researchgate.net

The efficiency of the chiral resolution is quantified by parameters such as the capacity factor (k'), selectivity factor (α), and resolution factor (R_s). The following table illustrates typical chromatographic parameters obtained for the enantioseparation of phenylglycine using a chiral crown ether-coated column.

| Parameter | D-Phenylglycine | L-Phenylglycine |

|---|---|---|

| Capacity Factor (k') | 5.03 | 5.73 |

| Selectivity Factor (α) | 1.14 | |

| Resolution (R_s) | 1.49 |

This interactive table showcases the key parameters in the chiral HPLC separation of phenylglycine enantiomers, demonstrating the effectiveness of the method.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Absolute Configuration Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of chiral compounds, offering both high separation capability and sensitive detection. A key application of LC-MS in the context of D-Phenylglycine is the determination of its absolute configuration, often through the use of chiral derivatizing agents.

One such strategy involves the use of phenylglycine methyl ester (PGME) as a chiral derivatizing agent. nih.gov In this method, the amino acid of unknown configuration is reacted with a known enantiomer of PGME to form diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated by conventional reverse-phase LC-MS. nih.gov The elution order of the resulting diastereomers allows for the unambiguous assignment of the absolute configuration of the original amino acid. nih.gov

Another approach for the chiral quantification of phenylglycine involves a mass spectrometric kinetic method. nih.gov This technique utilizes electrospray ionization mass spectrometry to generate transition-metal-bound complex ions containing the chiral phenylglycine. Subsequent collision-induced dissociation of these complexes results in competitive fragmentation, and the ratio of the dissociation rates is correlated to the enantiomeric composition of the mixture. nih.gov This method provides a rapid and accurate means of quantifying enantiomeric excess.

Spectroscopic Elucidation in Research Contexts

Spectroscopic techniques provide invaluable insights into the molecular structure, conformation, and interactions of this compound. Nuclear magnetic resonance and vibrational spectroscopy are particularly prominent in its detailed characterization.

Application of Nuclear Magnetic Resonance (NMR) in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, and the protons of the amino group. The chemical shifts and coupling constants of these protons are sensitive to the molecular conformation and the presence of intermolecular interactions. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the carboxyl carbon, the chiral methine carbon, and the aromatic carbons.

A study combining experimental and theoretical NMR was conducted to investigate the structure of D-(-)-alpha-Phenylglycine. researchgate.net The gauge-independent atomic orbital (GIAO) method was used for the theoretical simulation of the NMR spectra, which were then compared with the experimental data. researchgate.net Furthermore, Boc-protected Phenylglycine has been utilized as a chiral derivatizing agent for the assignment of the absolute configuration of α-chiral primary amines by ¹H NMR spectroscopy. researchgate.net The comparison of the ¹H NMR spectra of the diastereomeric amides formed allows for the determination of the stereochemistry of the amine. researchgate.net

Below is a representative table of ¹³C NMR chemical shifts for a phenylglycine derivative, illustrating the type of data obtained from such analyses.

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 166.7 |

| C (aromatic, quaternary) | 145.5 |

| CH (aromatic) | 129.3 |

| CH (aromatic) | 128.1 |

| CH (aromatic) | 127.0 |

| CH (chiral center) | 54.7 |

This interactive table presents typical ¹³C NMR chemical shifts for the carbon skeleton of a phenylglycine derivative, providing insight into its molecular structure.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for investigating the conformational properties and intermolecular interactions of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and bonding environment.

In the solid state, the vibrational spectra of amino acid hydrochlorides are influenced by the crystal packing and the extensive network of hydrogen bonds. The torsional vibration of the NH₃⁺ group, in particular, is a sensitive probe of the hydrogen bonding environment and structural stability. mdpi.com Studies on related amino acid hydrochlorides have shown that the temperature dependence of the Raman wavenumber of the NH₃⁺ torsional band can provide insights into changes in hydrogen bond strength. mdpi.com

A comprehensive study on D-(-)-alpha-Phenylglycine employed both FT-IR and FT-Raman spectroscopy, in conjunction with density functional theory (DFT) calculations, to assign the vibrational modes. researchgate.net The scaled quantum mechanical force field method was used for the normal coordinate analysis, showing good agreement between experimental and theoretical vibrational frequencies. researchgate.net The analysis of the vibrational spectra of D-phenylglycinium perchlorate, a closely related salt, also provides valuable comparative data for understanding the vibrational characteristics of the D-phenylglycinium cation. researchgate.net

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry methods offer a powerful complement to experimental techniques in the study of this compound. These approaches can provide detailed insights into the molecule's geometric structure, conformational landscape, and spectroscopic properties at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules like D-Phenylglycine. DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and simulate NMR chemical shifts. researchgate.net A study on D-(-)-alpha-Phenylglycine utilized DFT with the B3LYP functional and the 6-311++G(d,p) basis set to perform these calculations, demonstrating a close correlation with experimental data. researchgate.net

Conformational studies of phenylglycine have also been conducted using ab initio calculations. sigmaaldrich.com These studies aim to identify the stable conformers of the molecule in the gas phase and to understand the intramolecular interactions that govern its preferred geometries. The crystal structure of dl-phenylglycinium chloride has been determined, revealing a layered packing of hydrophobic and hydrophilic zones, with the chloride anions participating in hydrogen bonding with the phenylglycinium cations. researchgate.net This experimental structural data provides a valuable benchmark for validating and refining computational models of this compound.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms and energetics of chemical reactions. nih.gov For this compound, DFT calculations can elucidate the pathways involved in its synthesis, providing detailed information about transition states and reaction intermediates. The synthesis of a related compound, D-phenylglycine methyl ester hydrochloride, for instance, involves the reaction of D-phenylglycine with methanol (B129727) and thionyl chloride. google.com A DFT study of this or similar reactions would typically be performed using a functional like B3LYP with a suitable basis set, such as 6-31G(d,p), to optimize the geometries of reactants, products, and transition states. nih.gov

Such studies can map out the potential energy surface of the reaction, identifying the lowest energy pathway, which corresponds to the most likely reaction mechanism. For example, in the synthesis of sulfamoyloxy-oxazolidinones, DFT calculations were used to investigate the chemical reactivity and geometrical characteristics of the involved compounds. nih.gov By calculating the energies of all stationary points along the reaction coordinate, key thermodynamic and kinetic parameters can be determined.

Key energetic parameters derived from DFT studies include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed. This is calculated as the energy difference between the transition state and the reactants.

Reaction Enthalpy (ΔH): The net energy change of the reaction, indicating whether it is exothermic or endothermic. This is the energy difference between the products and the reactants.

Gibbs Free Energy (ΔG): This parameter combines enthalpy and entropy to determine the spontaneity of a reaction.

These computational insights are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and purity in the industrial production of this compound and its derivatives.

Molecular Dynamics Simulations of this compound and Related Systems

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules and their interactions with the surrounding environment over time. For this compound, MD simulations can be employed to study its properties in both the solid state (crystal dynamics) and in solution (solvation and aggregation). While specific MD studies on this compound are not abundant in the literature, the methodologies are well-established from studies on similar molecules like glycine (B1666218). nih.govpurdue.edunih.gov

An MD simulation of this compound would begin with the selection of a suitable force field, such as OPLS-AA or AMBER, which defines the potential energy of the system based on atomic positions. purdue.edumdpi.com For simulations in aqueous solution, a water model like TIP3P or SPC/E would be incorporated. nih.govmdpi.com The system, consisting of this compound ions and solvent molecules, is placed in a simulation box with periodic boundary conditions. The simulation then solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of atoms evolve over time.

Insights from MD simulations of this compound systems could include:

Solvation Structure: Analysis of radial distribution functions (RDFs) from the simulation can reveal the arrangement of water molecules around the phenylglycinium cation and the chloride anion, detailing the hydration shells and hydrogen bonding networks. mdpi.comrsc.org

Crystal Stability and Polymorphism: MD simulations can be used to study the stability of the this compound crystal lattice and explore potential polymorphic transformations under different conditions, such as temperature, pressure, or an external electric field. purdue.edu

Ion Pairing and Aggregation: In solution, simulations can quantify the extent of ion pairing between the protonated D-phenylglycine cation and the chloride anion and investigate the early stages of aggregation or clustering, which are precursors to crystallization. nih.govnih.gov Studies on glycine have shown that impurities can play a significant role in the formation of large clusters. nih.gov

The data generated from these simulations, such as interaction energies and diffusion coefficients, provide a molecular-level understanding that complements experimental solubility and crystallization studies. nih.govrsc.org

Computational Prediction and Validation of Chiral Recognition Mechanisms